(1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound features a unique structure with a chiral center, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a ketone precursor using a chiral reducing agent. Reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, alcohols.
Substitution: Azides, cyanides.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new chiral catalysts.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may serve as a model compound for investigating the role of stereochemistry in drug-receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and advanced materials. Its chiral nature makes it suitable for applications in asymmetric synthesis and the production of enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in its binding affinity and selectivity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL
Uniqueness
(1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its stereoisomers. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H11ClFNO |
---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |
InChI Key |
MDOYBGNXLACFGZ-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C=CC(=C1)Cl)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)Cl)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.